3-Bromo-2-chloro-6-ethynylpyridine
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Overview
Description
3-Bromo-2-chloro-6-ethynylpyridine is an organic compound with the molecular formula C7H3BrClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is of interest due to its unique structure, which includes bromine, chlorine, and ethynyl groups attached to a pyridine ring. These substituents confer distinct chemical properties, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-ethynylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of 2-ethynylpyridine, followed by selective bromination and chlorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-chloro-6-ethynylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typical reagents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the pyridine ring.
Scientific Research Applications
3-Bromo-2-chloro-6-ethynylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-6-ethynylpyridine involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds, while the ethynyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-6-methylpyridine
- 3-Bromo-2-chloro-6-fluoropyridine
- 3-Bromo-2-chloro-6-aminopyridine
Uniqueness
3-Bromo-2-chloro-6-ethynylpyridine is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to other similar compounds. This makes it particularly valuable in coupling reactions and as a precursor for the synthesis of more complex molecules.
Properties
Molecular Formula |
C7H3BrClN |
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Molecular Weight |
216.46 g/mol |
IUPAC Name |
3-bromo-2-chloro-6-ethynylpyridine |
InChI |
InChI=1S/C7H3BrClN/c1-2-5-3-4-6(8)7(9)10-5/h1,3-4H |
InChI Key |
ZTTAZZPKEYOXIB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC(=C(C=C1)Br)Cl |
Origin of Product |
United States |
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